N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide
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Overview
Description
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide is a chemical compound with the molecular formula C16H16ClNO2S It is known for its unique structural features, which include a 4-chlorophenyl group, a sulfanyl linkage, and a 4-methoxybenzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Sulfanyl Intermediate: The reaction begins with the nucleophilic substitution of 4-chlorobenzenethiol with an appropriate alkylating agent to form the sulfanyl intermediate.
Coupling with 4-Methoxybenzenecarboxylic Acid: The sulfanyl intermediate is then coupled with 4-methoxybenzenecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Amidation: The final step involves the amidation of the coupled product with an amine, typically under mild conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the aromatic rings using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-sulfanylated products, modified aromatic rings
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide can be compared with other similar compounds to highlight its uniqueness:
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide: Similar structure but with a different position of the methoxy group, which can lead to variations in chemical reactivity and biological activity.
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-hydroxybenzenecarboxamide: Contains a hydroxy group instead of a methoxy group, affecting its solubility and interaction with biological targets.
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-aminobenzenecarboxamide:
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-14-6-2-12(3-7-14)16(19)18-10-11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBMXQVYXBQSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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